molecular formula C9H9Br2NO2 B6257178 ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate CAS No. 794592-23-7

ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate

Cat. No.: B6257178
CAS No.: 794592-23-7
M. Wt: 323
InChI Key:
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Description

Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine atoms at the 5 and 3 positions of the pyridine ring, with an ethyl ester group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate typically involves the bromination of a pyridine derivative. One common method involves the reaction of 5-bromo-2-pyridinecarboxylic acid with bromomethyl compounds under specific conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Performed in anhydrous solvents under inert atmosphere to prevent unwanted side reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of reduced pyridine derivatives with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group may also undergo hydrolysis, releasing the active pyridine derivative that can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-bromo-2-pyridinecarboxylate: Lacks the bromomethyl group at the 3 position, resulting in different reactivity and applications.

    3-Bromomethyl-5-methylpyridine:

    5-Bromo-2-(bromomethyl)pyrimidine: A pyrimidine derivative with similar bromine substitution, but different ring structure and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and ester functional groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate involves the bromination of 3-(bromomethyl)pyridine-2-carboxylic acid followed by esterification with ethyl alcohol.", "Starting Materials": [ "3-(bromomethyl)pyridine-2-carboxylic acid", "Bromine", "Ethyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(bromomethyl)pyridine-2-carboxylic acid in sulfuric acid and water mixture.", "Step 2: Add bromine dropwise to the mixture while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium hydroxide to the mixture to neutralize the acid.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 3-(bromomethyl)pyridine-2-carboxylic acid bromide.", "Step 7: Dissolve 3-(bromomethyl)pyridine-2-carboxylic acid bromide in ethyl alcohol.", "Step 8: Add sodium hydroxide to the mixture to neutralize the acid.", "Step 9: Heat the mixture under reflux for several hours.", "Step 10: Cool the mixture and extract the product with ethyl acetate.", "Step 11: Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 12: Concentrate the organic layer under reduced pressure to obtain ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate." ] }

CAS No.

794592-23-7

Molecular Formula

C9H9Br2NO2

Molecular Weight

323

Purity

95

Origin of Product

United States

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